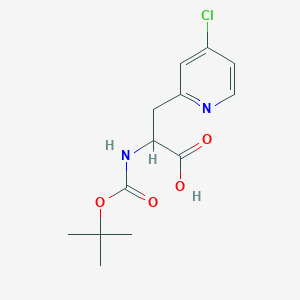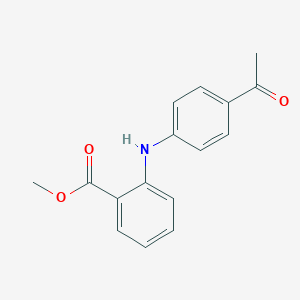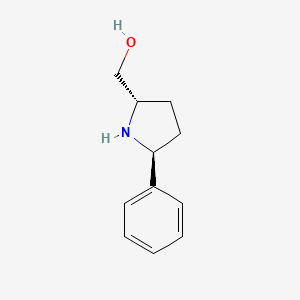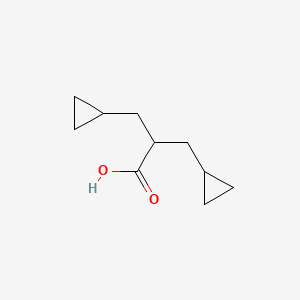
1-Methylpiperidine-4-carboximidamide, acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylpiperidine-4-carboximidamide, acetic acid is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five methylene bridges and one amine bridge. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylpiperidine-4-carboximidamide, acetic acid typically involves the reaction of piperidine derivatives with acetic acid under controlled conditions. The process may include steps such as hydrogenation, reduction, and substitution reactions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high-quality output. The use of catalysts, temperature control, and pressure regulation are critical factors in optimizing the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-Methylpiperidine-4-carboximidamide, acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced compounds.
Substitution: Replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or oxidizing agents for oxidation, and halogens or alkylating agents for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the efficiency and outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions may result in various substituted piperidine derivatives .
Aplicaciones Científicas De Investigación
1-Methylpiperidine-4-carboximidamide, acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-Methylpiperidine-4-carboximidamide, acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A basic structure similar to 1-Methylpiperidine-4-carboximidamide, acetic acid but without the carboximidamide and acetic acid groups.
Pyridine: Another six-membered ring compound with a nitrogen atom, but with different chemical properties and applications.
Piperazine: Contains two nitrogen atoms in the ring, offering different reactivity and uses.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of piperidine, carboximidamide, and acetic acid moieties makes it a versatile compound with diverse applications in various fields .
Propiedades
Fórmula molecular |
C9H19N3O2 |
|---|---|
Peso molecular |
201.27 g/mol |
Nombre IUPAC |
acetic acid;1-methylpiperidine-4-carboximidamide |
InChI |
InChI=1S/C7H15N3.C2H4O2/c1-10-4-2-6(3-5-10)7(8)9;1-2(3)4/h6H,2-5H2,1H3,(H3,8,9);1H3,(H,3,4) |
Clave InChI |
VQNGRNWJOTYWKK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CN1CCC(CC1)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{2-Methyl-7-oxa-2-azaspiro[3.5]nonan-1-yl}methanol](/img/structure/B13500243.png)

![2-{[4-(Dimethylamino)phenyl]formamido}acetic acid hydrochloride](/img/structure/B13500257.png)



![3-Carbamoyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid](/img/structure/B13500305.png)


![7-fluoro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B13500316.png)

